molecular formula C17H20N6O3S B2691600 N-{[1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl]methyl}-N'-(pyridin-3-yl)ethanediamide CAS No. 1234983-38-0

N-{[1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl]methyl}-N'-(pyridin-3-yl)ethanediamide

Cat. No.: B2691600
CAS No.: 1234983-38-0
M. Wt: 388.45
InChI Key: SPAAZYJZXNEKJU-UHFFFAOYSA-N
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Description

N-{[1-(4-Methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl]methyl}-N'-(pyridin-3-yl)ethanediamide is a synthetic organic compound characterized by a hybrid structure incorporating a piperidine ring, a 4-methyl-1,2,3-thiadiazole moiety, and a pyridin-3-yl group linked via an ethanediamide bridge. The presence of the piperidine scaffold enhances conformational flexibility, which may influence binding affinity and selectivity .

Properties

IUPAC Name

N-[[1-(4-methylthiadiazole-5-carbonyl)piperidin-4-yl]methyl]-N'-pyridin-3-yloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N6O3S/c1-11-14(27-22-21-11)17(26)23-7-4-12(5-8-23)9-19-15(24)16(25)20-13-3-2-6-18-10-13/h2-3,6,10,12H,4-5,7-9H2,1H3,(H,19,24)(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPAAZYJZXNEKJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)N2CCC(CC2)CNC(=O)C(=O)NC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl]methyl}-N’-(pyridin-3-yl)ethanediamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiadiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperidine and pyridine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiadiazole ring can yield sulfoxides, while reduction of the carbonyl groups can produce alcohols.

Scientific Research Applications

Antiviral Activity

Research indicates that derivatives of thiadiazole compounds exhibit antiviral properties. For instance, studies on 1,3,4-thiadiazole derivatives have shown moderate activity against HIV strains, suggesting that similar compounds may also possess antiviral effects. The incorporation of the thiadiazole moiety in N-{[1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl]methyl}-N'-(pyridin-3-yl)ethanediamide could enhance its potential as an antiviral agent due to structural similarities with known active compounds .

Antibacterial Properties

The compound has been studied for its antibacterial efficacy against drug-resistant bacteria such as Acinetobacter baumannii. The introduction of the thiadiazole ring into peptide deformylase inhibitors has shown promising results in inhibiting bacterial growth and providing protective efficacy in animal models . This highlights the potential of this compound as a lead compound for developing new antibiotics.

Antitumor Activity

Thiadiazole derivatives have been associated with antitumor activities. The structural characteristics of this compound may allow it to interact with specific cellular pathways involved in tumor growth and proliferation. Preliminary studies suggest that compounds with similar structures can inhibit cancer cell lines effectively .

Case Study 1: Antiviral Activity

A study conducted by Akhtar et al. synthesized various 2-amino-thiadiazoles and evaluated their activity against HIV. While some derivatives showed moderate efficacy (EC50 values ranging from 0.96 μg/mL to 2.92 μg/mL), they highlighted the importance of structural modifications to enhance antiviral potency .

Case Study 2: Antibacterial Efficacy

In research focusing on peptide deformylase inhibitors containing thiadiazole rings, compounds demonstrated significant antibacterial activity against Acinetobacter baumannii. The study emphasized the need for further development to optimize these compounds for clinical use .

Mechanism of Action

The mechanism of action of N-{[1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl]methyl}-N’-(pyridin-3-yl)ethanediamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

The compound’s uniqueness lies in its combination of functional groups. Below is a comparative analysis with structurally related analogues:

Compound Key Structural Features Molecular Weight Notable Differences
Target Compound Piperidin-4-ylmethyl, 4-methylthiadiazole-5-carbonyl, pyridin-3-yl, ethanediamide linker 416.45 g/mol* Reference for comparison
N-{[1-(Dimethylsulfamoyl)-4-piperidinyl]methyl}-4-methyl-1,2,3-thiadiazole-5-carboxamide Dimethylsulfamoyl group replaces thiadiazole carbonyl; carboxamide instead of ethanediamide 389.48 g/mol Increased polarity due to sulfamoyl group; shorter linker may reduce conformational flexibility
N,N-Dimethyl-4-[6-(4-methyl-piperazin-1-yl)-5-trifluoromethyl-pyridin-3-yl]-benzamide Trifluoromethylpyridine, benzamide backbone, methylpiperazine substituent 421.43 g/mol Fluorinated pyridine enhances metabolic stability; benzamide core alters π-π stacking
N'-[(E)-(1,3-Dimethylpyrazol-4-yl)methylideneamino]-N-(4-methoxyphenyl)butanediamide Butanediamide linker, pyrazole ring, methoxyphenyl group 398.42 g/mol Longer linker increases flexibility; pyrazole introduces additional hydrogen-bonding

*Calculated based on standard atomic weights.

Functional Group Impact on Physicochemical Properties

  • Thiadiazole vs.
  • Ethanediamide vs. Butanediamide Linkers : The ethanediamide linker in the target compound provides a balance between rigidity and flexibility, whereas the butanediamide in could allow for extended conformational sampling, possibly affecting target engagement .
  • Pyridine Substitutions : The pyridin-3-yl group in the target compound differs from the trifluoromethylpyridine in ; the latter’s fluorine atoms likely improve metabolic stability and electron-withdrawing effects, altering binding kinetics .

Biological Activity

N-{[1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl]methyl}-N'-(pyridin-3-yl)ethanediamide is a complex organic compound with significant biological activity. This article explores its synthesis, biological properties, mechanisms of action, and potential applications in medicinal chemistry and agricultural biotechnology.

Chemical Structure and Properties

The compound features a unique structure comprising a thiadiazole moiety, a piperidine ring, and a pyridine derivative. Its molecular formula is C17H22N4O3S2C_{17}H_{22}N_{4}O_{3}S_{2} with a molecular weight of 394.5 g/mol. The presence of these functional groups contributes to its diverse biological activities.

Property Value
Molecular FormulaC17H22N4O3S2
Molecular Weight394.5 g/mol
Structural FeaturesThiadiazole, Piperidine, Pyridine

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Thiadiazole Ring : This can be achieved by reacting hydrazonoyl halides with potassium thiocyanate.
  • Piperidine Ring Formation : Cyclization reactions involving amine precursors are used to synthesize the piperidine ring.
  • Coupling Reactions : The final compound is formed by coupling the thiadiazole and piperidine intermediates with a pyridine derivative under specific conditions.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit promising cytotoxicity against various cancer cell lines. For instance, studies have shown that related thiadiazole derivatives can induce apoptosis in cancer cells such as HepG2 (hepatoblastoma) and MCF7 (breast cancer) with IC50 values in the low nanomolar range .

Antimicrobial Activity

The compound has demonstrated significant antimicrobial properties against various bacterial strains. Its mechanism involves binding to bacterial enzymes and inhibiting their function, leading to cell death. This makes it a candidate for developing new antibiotics.

Insecticidal and Antiviral Activity

Additionally, this compound shows insecticidal activity against pests such as Plutella xylostella (diamondback moth) and repellent activity against Myzus persicae (green peach aphid). It has also shown antiviral activity against the tobacco mosaic virus .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound binds to enzymes critical for bacterial survival and cancer cell proliferation.
  • Apoptotic Pathways : It may trigger apoptotic pathways in cancer cells, leading to programmed cell death.
  • Cell Wall Synthesis Interference : In bacteria, it disrupts cell wall synthesis or protein production.

Case Studies

Several studies have investigated the biological effects of compounds related to this compound:

  • Cytotoxicity in Cancer Cells : A study reported that derivatives exhibited IC50 values as low as 1.2 nM against colorectal carcinoma cells (HCT116), indicating strong anticancer potential .
  • Antiviral Activity : Another study highlighted the compound's effectiveness against viral pathogens by inhibiting viral replication through enzyme inhibition mechanisms.

Q & A

Q. Basic

  • ¹H/¹³C NMR : Key signals include the pyridin-3-yl aromatic protons (δ 8.3–8.5 ppm), piperidin-4-ylmethyl CH₂ (δ 2.5–3.0 ppm), and thiadiazole carbonyl (δ 165–170 ppm in ¹³C) .
  • HRMS : Confirm molecular ion ([M+H]⁺) and fragment ions (e.g., loss of ethanediamide moiety, Δm/z 120) .
  • IR : Amide C=O stretch (~1650 cm⁻¹) and thiadiazole C-S absorption (~680 cm⁻¹) .

How should researchers resolve contradictions between experimental and computational NMR chemical shift predictions?

Advanced
Discrepancies often stem from conformational flexibility or solvent effects. Mitigation approaches:

  • 2D NMR (COSY, NOESY) : Map spatial correlations to validate piperidine-thiadiazole spatial orientation .
  • DFT calculations : Optimize molecular geometry in solvent (e.g., DMSO) using Gaussian09 with B3LYP/6-31G* basis set to refine shift predictions .
  • Variable temperature NMR : Identify dynamic effects (e.g., hindered rotation) causing signal splitting .

What in vitro assays are recommended to evaluate the compound’s biological activity, and how should controls be designed?

Q. Basic

  • Enzyme inhibition assays : Test against kinases (e.g., PI3K) using fluorescence-based ADP-Glo™ kits, with staurosporine as a positive control .
  • Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with cisplatin as a reference .
  • Solvent controls : Include DMSO (<0.1% v/v) to rule out solvent-induced artifacts .

What strategies can elucidate the compound’s mechanism of action in modulating kinase activity?

Q. Advanced

  • Molecular docking : Simulate binding to ATP pockets of PI3Kγ (PDB ID: 4LXY) using AutoDock Vina to identify key interactions (e.g., hydrogen bonds with Lys833) .
  • Kinase profiling : Screen against a panel of 50+ kinases (Reaction Biology Corp.) to assess selectivity .
  • Mutagenesis studies : Engineer PI3Kγ mutants (e.g., K833A) to validate predicted binding residues .

What are the best practices for ensuring compound stability during long-term storage?

Q. Basic

  • Storage : –20°C in amber vials under argon to prevent oxidation and photodegradation .
  • Lyophilization : Convert to stable hydrochloride salt for hygroscopic samples .
  • Purity monitoring : Quarterly HPLC analysis (C18 column, 0.1% TFA/MeCN gradient) to detect degradation .

How can computational tools guide the design of derivatives with improved metabolic stability?

Q. Advanced

  • Metabolite prediction : Use Schrödinger’s MetaSite to identify vulnerable sites (e.g., thiadiazole methyl oxidation) .
  • QSAR modeling : Train models on cytochrome P450 inhibition data to prioritize derivatives with lower clearance .
  • LogP optimization : Introduce trifluoromethyl groups (ΔLogP –0.5) to balance lipophilicity and solubility .

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